![molecular formula C19H20N2O4 B354689 4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid CAS No. 940507-15-3](/img/structure/B354689.png)
4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid
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Overview
Description
4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid is a synthetic organic compound with the molecular formula C19H20N2O4 It is characterized by the presence of a phenylpropanoyl group attached to an anilino moiety, which is further connected to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid typically involves a multi-step process. One common method involves the acylation of aniline derivatives with 3-phenylpropanoic acid, followed by the introduction of a butanoic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of acetic anhydride as a catalyst and dichloromethane as a solvent can facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurodegenerative Disease Treatment
Research indicates that derivatives of 4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid may possess therapeutic potential in treating neurodegenerative diseases. Specifically, compounds in this class have been studied for their ability to inhibit kynurenine-3-hydroxylase, an enzyme implicated in the metabolism of tryptophan to neuroactive metabolites. Inhibiting this enzyme may help mitigate conditions associated with diseases such as Alzheimer's and Huntington's disease .
2. Antioxidant Activity
Studies have suggested that the compound exhibits antioxidant properties, which can be beneficial in protecting neuronal cells from oxidative stress. This is particularly relevant in conditions where oxidative damage contributes to cell death and neurodegeneration .
3. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of related compounds. By modulating inflammatory pathways, these compounds could provide therapeutic benefits in diseases characterized by chronic inflammation, including various neurodegenerative disorders .
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal investigated the effects of a derivative of this compound on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability when treated with this compound compared to controls. This suggests its potential as a neuroprotective agent .
Case Study 2: Kynurenine Pathway Modulation
Another study explored the modulation of the kynurenine pathway using derivatives of this compound. The findings demonstrated that these compounds effectively inhibited kynurenine-3-hydroxylase activity, leading to increased levels of neuroprotective metabolites. This modulation could play a crucial role in developing treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways that regulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}pentanoic acid
- 4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}hexanoic acid
- 4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}heptanoic acid
Uniqueness
Compared to similar compounds, 4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its particular arrangement of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid, a compound belonging to the class of amino acids and derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H20N2O4
- CAS Number : 940507-15-3
Antimicrobial Activity
Research has indicated that derivatives of butanoic acid compounds exhibit significant antimicrobial properties. A study involving similar compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound showed high activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
---|---|---|---|
Compound A | High | Moderate | Low |
Compound B | Moderate | High | Moderate |
This compound | TBD | TBD | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests a possible therapeutic role in treating inflammatory diseases such as arthritis .
Anticancer Activity
Preliminary studies have indicated that this compound may exhibit anticancer properties. Its mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models. For example, a related compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments conducted at a pharmaceutical lab tested the efficacy of various butanoic acid derivatives, including this compound. The results indicated that while some derivatives showed promising results against specific strains, further optimization was needed for broader applications.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of this compound in a mouse model of induced inflammation. The findings revealed a significant reduction in swelling and pain markers, suggesting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
4-oxo-4-[3-(3-phenylpropanoylamino)anilino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17(10-9-14-5-2-1-3-6-14)20-15-7-4-8-16(13-15)21-18(23)11-12-19(24)25/h1-8,13H,9-12H2,(H,20,22)(H,21,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKOVQJLYNSHHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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